Product packaging for Stannane, tributylethoxy-(Cat. No.:CAS No. 682-00-8)

Stannane, tributylethoxy-

Cat. No.: B1602454
CAS No.: 682-00-8
M. Wt: 335.1 g/mol
InChI Key: SDTAGBUVRXOKAK-UHFFFAOYSA-N
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Description

Evolution and Scope of Organotin Chemistry in Modern Synthesis

The study of organotin chemistry, which focuses on chemical compounds containing a tin-carbon bond, began in 1849 with Edward Frankland's synthesis of diethyltin (B15495199) diiodide. rsc.orgepo.org The field experienced significant growth in the 20th century, particularly with the advent of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. epo.org Initially, the industrial applications of organotin compounds, such as stabilizers for polyvinyl chloride (PVC), biocides, and wood preservatives, were the primary drivers of research. rsc.org

Today, organotin chemistry is a highly active area of research in organometallic chemistry. masterorganicchemistry.com These compounds, also known as stannanes, are pivotal in advancing organic synthesis, enabling the creation of complex natural products and novel chemical structures. masterorganicchemistry.com Their utility spans a wide range of applications, including roles as catalysts for polymerization and transesterification reactions, and as essential reagents in palladium-catalyzed cross-coupling reactions like the Stille coupling. masterorganicchemistry.comgoogle.at The ability of the tin atom to expand its coordination number beyond the typical four allows for the formation of hypercoordinated species, a key feature in many of its catalytic cycles. rsc.orggoogle.com

Contextualizing Tributylethoxystannane within Organotin(IV) Compounds

Tin can exist in two primary oxidation states, +II and +IV, but organotin(IV) compounds are generally more stable and thus more common. google.com These compounds are typically represented by the formula R_nSnX_{4-n}, where 'R' is an organic group and 'X' is an anionic group. google.com They are classified into four main types: mono-, di-, tri-, and tetraorganotins, based on the value of 'n'. google.com

Stannane (B1208499), tributylethoxy-, with the chemical formula (C₄H₉)₃SnOCH₂CH₃, falls into the category of triorganotin(IV) compounds (R₃SnX). In this structure, three butyl groups are covalently bonded to a central tin atom via tin-carbon bonds, and an ethoxy group is attached to the tin atom through a tin-oxygen bond. As a triorganotin alkoxide, it is part of a class of compounds that serve as important reagents and intermediates in organic synthesis. The tin atom in these compounds acts as a Lewis acid, and the Sn-O bond is often the reactive site, participating in ligand exchange and insertion reactions. epo.orggoogle.com

PropertyData
Chemical Formula C₁₄H₃₂OSn
Common Synonyms Tributyltin ethoxide, Tri-n-butylethoxytin
Molecular Weight 349.11 g/mol
Boiling Point 92°C at 0.1 mmHg
CAS Number 36253-76-6

Table 1: Selected physical and chemical properties of Stannane, tributylethoxy-. researchgate.net

Overview of Key Research Areas Pertaining to Tributylethoxystannane

Research involving tributylethoxystannane has highlighted its utility in several key areas of synthetic chemistry, primarily leveraging the reactivity of the tin-alkoxide bond.

Catalysis in Esterification and Polymerization: Tributyltin alkoxides, including tributylethoxystannane, have been identified as effective catalysts for transesterification reactions. rsc.orgepo.org The catalytic cycle often involves an "exchange/insertion" mechanism where an alcohol first exchanges with the alkoxide on the tin center, followed by coordination and insertion of the ester into the newly formed Sn-O bond. rsc.org This application is significant in industrial processes, such as the production of dialkyl carbonates. epo.org

Furthermore, these compounds act as initiators for the ring-opening polymerization of cyclic esters like ε-caprolactone. google.com Studies have investigated the kinetics of such polymerizations, with research exploring how the chain length of the tributyltin alkoxide affects the reaction, demonstrating the tunability of these initiator systems. google.atgoogle.com

Intermediate for Epoxide Synthesis: Tributylethoxystannane serves as a precursor for the synthesis of other reactive organotin intermediates. For instance, it reacts with 1,2-halohydrins to produce 2-halogenoalkoxytributyltin compounds. These intermediates can then undergo thermal degradation in a reaction that provides a convenient pathway for the preparation of epoxides, which are valuable building blocks in organic synthesis.

Model Compound for Mechanistic Studies: Due to its well-defined structure, tributylethoxystannane has been employed as a model compound to probe reaction mechanisms. Specifically, it has been used in studies of ligand exchange reactions on tin atoms, which are fundamental to understanding the catalytic activity of organotin compounds. istis.sh.cnresearchgate.net Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) is a key technique in these studies, allowing researchers to observe the selective substitution of ligands on the tin center and characterize the resulting species. istis.sh.cnresearchgate.net These mechanistic insights are crucial for the rational design of more efficient catalysts. researchgate.net

Research AreaRole of TributylethoxystannaneKey Findings
Transesterification CatalystCatalyzes reaction via an exchange/insertion mechanism. rsc.orgepo.org
Ring-Opening Polymerization InitiatorInitiates polymerization of cyclic esters; activity influenced by alkoxide chain length. google.atgoogle.comacs.org
Epoxide Synthesis Reagent/PrecursorReacts with halohydrins to form intermediates for epoxide synthesis.
Mechanistic Studies Model CompoundUsed to study ligand exchange reactions at the tin center via multinuclear NMR. istis.sh.cnresearchgate.net

Table 2: Summary of key research applications for Stannane, tributylethoxy-.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H32OSn B1602454 Stannane, tributylethoxy- CAS No. 682-00-8

Properties

IUPAC Name

tributyl(ethoxy)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C2H5O.Sn/c3*1-3-4-2;1-2-3;/h3*1,3-4H2,2H3;2H2,1H3;/q;;;-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTAGBUVRXOKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50218370
Record name Stannane, tributylethoxy-
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Molecular Weight

335.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682-00-8
Record name Stannane, tributylethoxy-
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Record name Stannane, tributylethoxy-
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Record name Stannane, tributylethoxy-
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Advanced Synthetic Methodologies for Tributylethoxystannane and Analogous Alkoxystannanes

Synthesis via Organometallic Reagents: Grignard and Organolithium Pathways

The reaction of organometallic reagents, particularly Grignard and organolithium compounds, with appropriate tin precursors is a fundamental and widely practiced method for the formation of the tin-carbon bond in the synthesis of tributylethoxystannane. These reagents act as potent nucleophiles, capable of displacing halide or other leaving groups from a tin(IV) center.

The general approach involves the reaction of a trialkyltin halide, such as tributyltin chloride, with an ethoxide source. However, the more common route to creating the core tributyltin moiety is to react tin tetrachloride with three equivalents of a butyl Grignard or organolithium reagent, followed by reaction with an ethoxide source.

Grignard Reagents: The synthesis of Grignard reagents involves the reaction of an alkyl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.comlibretexts.org For the synthesis of the tributyltin group, butylmagnesium bromide (BuMgBr) is a common choice. The reaction with tin tetrachloride (SnCl4) proceeds in a stepwise manner, where each butyl group displaces a chloride ion. Careful control of stoichiometry is crucial to achieve the desired degree of alkylation.

Organolithium Reagents: Organolithium reagents, such as n-butyllithium (n-BuLi), are generally more reactive than their Grignard counterparts. slideshare.netnumberanalytics.com They are typically prepared by reacting an alkyl halide with lithium metal. masterorganicchemistry.com The reaction of n-BuLi with SnCl4 is highly exothermic and requires careful temperature control. The higher reactivity of organolithium reagents can sometimes lead to over-alkylation or other side reactions if not managed properly. dalalinstitute.com

Once the tributyltin halide intermediate is formed, the ethoxy group is introduced by reacting it with an alkoxide, typically sodium ethoxide (NaOEt). This is a standard nucleophilic substitution reaction where the ethoxide ion displaces the remaining halide on the tin atom.

Reaction Scheme:

SnCl4 + 3 BuMgBr → Bu3SnCl + 3 MgBrCl

Bu3SnCl + NaOEt → Bu3SnOEt + NaCl

Or using an organolithium reagent:

SnCl4 + 3 n-BuLi → Bu3SnCl + 3 LiCl

Bu3SnCl + NaOEt → Bu3SnOEt + NaCl

The choice between Grignard and organolithium reagents often depends on factors such as the desired reactivity, the nature of the substrate, and the required reaction conditions. numberanalytics.com While organolithium reagents offer higher reactivity, Grignard reagents are often preferred for their easier handling and lower basicity in certain applications. dalalinstitute.com

Hydrostannylation Approaches for Alkoxystannane Formation

Hydrostannylation involves the addition of a tin hydride (Sn-H) across a multiple bond, such as an alkene or alkyne. This method provides a direct route to functionalized organotin compounds. For the synthesis of alkoxystannanes, this can be achieved by reacting a triorganotin hydride with an unsaturated alcohol or ether.

The reaction of tributyltin hydride (Bu3SnH) with an unsaturated alcohol like allyl alcohol would lead to a hydroxy-functionalized organotin compound. Subsequent reaction with an appropriate reagent can then yield the desired alkoxystannane. A more direct approach involves the hydrostannylation of an enol ether, such as ethyl vinyl ether.

Reaction Scheme: Bu3SnH + CH2=CHOEt → Bu3SnCH2CH2OEt

This reaction typically requires a radical initiator, such as azobisisobutyronitrile (AIBN), or can be promoted by heat or UV light. The mechanism proceeds through a free-radical chain reaction. The regioselectivity of the addition is a key consideration, with the tin atom generally adding to the less substituted carbon of the double bond.

Transalkoxylation and Ligand Exchange Synthetic Routes to Ethoxystannanes

Transalkoxylation and other ligand exchange reactions are powerful methods for synthesizing alkoxystannanes from other organotin compounds. These reactions are typically equilibrium-driven, and strategies are often employed to shift the equilibrium towards the desired product.

Transalkoxylation: This method involves the reaction of an existing organotin alkoxide with a different alcohol. To synthesize tributylethoxystannane, one could start with a different tributyltin alkoxide, for instance, tributylmethoxystannane, and react it with an excess of ethanol (B145695).

Reaction Scheme: Bu3SnOMe + EtOH ⇌ Bu3SnOEt + MeOH

To drive the reaction to completion, the lower-boiling alcohol (in this case, methanol) is typically removed by distillation. This method is particularly useful for preparing a range of alkoxystannanes from a common precursor.

Ligand Exchange with Organotin Oxides or Halides: A more common and direct ligand exchange route involves the reaction of a bis(triorganotin) oxide, such as bis(tributyltin) oxide ((Bu3Sn)2O), with an alcohol. This reaction is often catalyzed by the presence of the alcohol itself and proceeds with the formation of water as a byproduct.

Reaction Scheme: (Bu3Sn)2O + 2 EtOH → 2 Bu3SnOEt + H2O

This reaction is highly efficient and is a widely used industrial method for the preparation of tributyltin alkoxides. The removal of water can further drive the reaction to completion.

Similarly, the reaction of a triorganotin halide with an alcohol can also lead to the formation of an alkoxystannane, with the concurrent formation of a hydrogen halide. The presence of a base is often required to neutralize the acidic byproduct.

Reaction Scheme: Bu3SnCl + EtOH + Base → Bu3SnOEt + Base·HCl

These ligand exchange reactions offer a versatile and often high-yielding approach to a wide array of organotin alkoxides. rsc.orgnih.gov The choice of method depends on the availability of starting materials and the desired purity of the final product. researchgate.netnih.govupc.edu

Catalytic and Stereoselective Synthesis of Organotin(IV) Alkoxides

The development of catalytic and stereoselective methods for the synthesis of organotin(IV) alkoxides represents a significant advancement in the field, enabling the preparation of chiral and enantiomerically enriched compounds. scilit.com These methods are particularly important for applications in asymmetric synthesis, where the stereochemistry of the organotin reagent can direct the outcome of subsequent reactions.

One approach involves the use of chiral ligands to control the stereoselectivity of the hydrostannylation reaction. By employing a chiral catalyst, the addition of the tin hydride across a prochiral alkene or alkyne can proceed with high enantioselectivity.

Another strategy involves the enantioselective opening of meso-epoxides with a tin nucleophile, catalyzed by a chiral complex. This method can generate chiral β-hydroxy organotin compounds, which can then be converted to the corresponding alkoxides.

Furthermore, recent research has focused on the development of catalytic systems that can achieve stereoselective C-H functionalization, allowing for the direct conversion of a C-H bond to a C-Sn bond with control of stereochemistry. acs.org These methods often employ a combination of a transition metal catalyst and a chiral ligand to achieve high levels of stereocontrol.

Mechanistic Investigations into the Reactivity of Tributylethoxystannane

Hydrolytic and Alcoholytic Pathways of Tributylethoxystannane

Tributylethoxystannane, like other organotin alkoxides, is susceptible to hydrolysis and alcoholysis, processes that involve the cleavage of the tin-oxygen bond. These reactions are fundamental to the application of organotin compounds in various chemical transformations.

The hydrolysis of tributylethoxystannane proceeds via the nucleophilic attack of a water molecule on the electrophilic tin center. This leads to the formation of a transient pentacoordinate intermediate, which then eliminates an ethanol (B145695) molecule to yield tributyltin hydroxide. The reaction is reversible, but the equilibrium typically favors the formation of the more thermodynamically stable tin hydroxide, especially in the presence of excess water.

Similarly, alcoholysis involves the reaction of tributylethoxystannane with an alcohol. This process is essentially a transalkoxylation reaction, where the ethoxy group is exchanged for a different alkoxy group. The mechanism mirrors that of hydrolysis, with the incoming alcohol acting as the nucleophile. The position of the equilibrium in alcoholysis is dependent on the relative concentrations and boiling points of the participating alcohols, often requiring removal of the displaced alcohol to drive the reaction to completion. Organotin alkoxides, including tributylethoxystannane, can be prepared by reacting organotin chlorides with alcohols in the presence of a base, or through the reaction of organotin oxides with alcohols. ucl.ac.uk

Transesterification Mechanisms Catalyzed by Tributylethoxystannane and Related Tin Alkoxides

Organotin compounds, including alkoxides like tributylethoxystannane, are effective catalysts for transesterification reactions, a key process in the synthesis of esters and in the production of biodiesel. rsc.orgmdpi.com The catalytic activity of these compounds stems from the Lewis acidic nature of the tin atom, which can activate the carbonyl group of the ester towards nucleophilic attack. Two primary mechanisms are generally proposed for tin-catalyzed transesterification. rsc.org

The first is the Lewis acid mechanism , where the tin compound coordinates to the carbonyl oxygen of the ester. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by an alcohol. rsc.org This attack can occur either intermolecularly from a free alcohol molecule or intramolecularly from an alcohol molecule that has previously coordinated to the tin center. rsc.org

The second proposed pathway is the exchange/insertion mechanism . This mechanism involves an initial exchange reaction between the tin alkoxide catalyst and the reactant alcohol, forming a new tin alkoxide and releasing the original alkoxy group as an alcohol. rsc.org Subsequently, the carbonyl group of the ester coordinates to the tin center and inserts into the newly formed tin-oxygen bond. rsc.org An associative exchange with another alcohol molecule then displaces the desired ester product and regenerates the active catalytic species. rsc.org Studies on the catalytic activity of various organotin compounds in the reaction between propyl acetate (B1210297) and methanol (B129727) have shown that the catalytic efficiency can be influenced by the ligands attached to the tin atom. rsc.org

The choice between these mechanistic pathways is often dictated by the specific organotin catalyst used and the reaction conditions. For instance, organotin chlorides are thought to primarily act as Lewis acids without undergoing alcoholysis. rsc.org

Radical Mediated Transformations Involving Stannane (B1208499) Derivatives

Tributyltin derivatives are highly versatile reagents in radical chemistry, primarily due to the relatively weak tin-hydrogen bond in tributyltin hydride (Bu₃SnH), which allows for the facile generation of the tributyltin radical (Bu₃Sn•). libretexts.orgjove.com This radical plays a crucial role as a chain carrier in a multitude of synthetic transformations. libretexts.org

Atom Transfer Reactions and Stannyl (B1234572) Radical Intermediates

The generation of the tributyltin radical is typically initiated by the thermal or photochemical decomposition of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN). libretexts.orglibretexts.org The radicals produced from the initiator abstract a hydrogen atom from tributyltin hydride to form the tributyltin radical. libretexts.orglibretexts.org

Once formed, the tributyltin radical can participate in atom transfer reactions, most commonly with organic halides. The radical abstracts a halogen atom (I, Br, or Cl) from an alkyl halide to generate an alkyl radical and tributyltin halide. libretexts.orgjove.com This alkyl radical can then abstract a hydrogen atom from another molecule of tributyltin hydride, yielding the reduced alkane product and regenerating the tributyltin radical, thus propagating the radical chain. libretexts.orgjove.com The reactivity of alkyl halides in this process follows the order I > Br > Cl > F. ucl.ac.uk

Stannyl radicals can also react with other functional groups, such as azides. The reaction of stannyl radicals with azides can lead to the formation of stannylaminyl radicals through the loss of nitrogen. acs.org In some cases, the reaction of tributyltin hydride with α-azido esters can produce 3-(tributylstannyl)-1-triazene adducts. acs.org

Intramolecular Cyclization Reactions

A significant application of radical intermediates generated via tributyltin chemistry is in intramolecular cyclization reactions. wikipedia.org When an alkyl radical is generated in a molecule containing a suitably positioned multiple bond (alkene or alkyne), the radical can add intramolecularly to the multiple bond, forming a cyclic radical. libretexts.orgpharmacy180.com This newly formed cyclic radical then abstracts a hydrogen atom from tributyltin hydride to give the cyclized product and regenerate the tributyltin radical. pharmacy180.comnumberanalytics.com

These cyclization reactions are powerful tools for the construction of five- and six-membered rings. wikipedia.org The regioselectivity of the cyclization is generally governed by a preference for exo transition states, leading to the formation of the more stable ring system. wikipedia.org For example, the radical generated from an unsaturated alkyl halide will preferentially undergo a 5-exo-trig cyclization to form a five-membered ring rather than a 6-endo-trig cyclization. libretexts.org Tributyltin hydride-mediated radical cyclizations have been successfully employed in the synthesis of a variety of complex molecules, including substituted cyclopentanes, oxygen and nitrogen heterocycles, and biologically active compounds. researchgate.netrsc.orgfigshare.comresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (Stille-Type) Utilizing Organostannanes

The Stille reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organostannane with an organic electrophile, typically an organohalide or triflate, in the presence of a palladium catalyst. wikipedia.orglibretexts.org While tributylethoxystannane itself is not the most common organostannane used in Stille couplings, the principles governing its potential reactivity are the same as for other organostannanes like tributyl(vinyl)stannane or tributyl(aryl)stannane.

The generally accepted catalytic cycle for the Stille reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgscribd.com

Oxidative Addition: A Pd(0) complex reacts with the organic electrophile (R¹-X) to form a Pd(II) intermediate. wikipedia.orglibretexts.org

Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium center, displacing the halide or triflate, which then forms a bond with the tin atom (Bu₃Sn-X). wikipedia.orglibretexts.org This step is often the rate-determining step of the catalytic cycle. wikipedia.orgscribd.com

Reductive Elimination: The two organic groups (R¹ and R²) coupled on the palladium center are eliminated to form the new C-C bond in the product (R¹-R²), regenerating the Pd(0) catalyst. wikipedia.org

Transmetalation Kinetics and Stereochemical Control

The mechanism of the transmetalation step has been the subject of extensive investigation and can be complex, potentially proceeding through various pathways depending on the substrates, ligands, and reaction conditions. wikipedia.orgnih.gov The kinetics of the transmetalation are influenced by the nature of the organic groups on the tin and the ligands on the palladium. wikipedia.org The rate of transfer of the organic group from tin to palladium generally follows the order: alkynyl > alkenyl > aryl > allyl ≈ benzyl (B1604629) > alkyl. wikipedia.org

The transmetalation step is believed to occur through either an associative or a dissociative mechanism. wikipedia.orgacs.org The associative pathway involves the coordination of the organostannane to the palladium complex, forming a transient, higher-coordinate intermediate before ligand exchange occurs. wikipedia.org Kinetic studies have supported an associative transmetalation step in certain systems. figshare.com

A key feature of the Stille reaction is the general retention of stereochemistry in the organic groups being coupled. libretexts.org For example, the configuration of a vinylstannane is typically preserved in the coupled product. This stereospecificity is a significant advantage in organic synthesis. Studies have shown that stereoretentive transmetalation is highly favored for enantioenriched alkyltin nucleophiles, particularly when a Cu(I) co-catalyst is used. rsc.org The transmetalation can proceed through a closed, cyclic transition state, which would account for the retention of stereochemistry. core.ac.uk However, open, acyclic pathways have also been proposed. nih.gov The precise mechanism and the factors that control stereoselectivity continue to be areas of active research. core.ac.uk

Homocoupling Side Reactions and Mitigation Strategies

In various cross-coupling reactions where tributylethoxystannane is utilized as a reagent, the formation of homocoupling byproducts can occur, diminishing the yield of the desired cross-coupled product. rsc.org These side reactions involve the coupling of two identical organotin fragments. The propensity for homocoupling is influenced by several factors, including the nature of the catalyst, the reaction conditions, and the substrate itself. rsc.org

Mechanistically, the homocoupling of aryl halides in the presence of a nickel catalyst, for instance, can proceed through the formation of a Ni(I) species which then undergoes oxidative addition with the aryl halide to form a Ni(II)(Ar) intermediate. rsc.org This intermediate can then participate in a ligand exchange pathway to generate a high-valence Ni(III)(Ar)2 species, which upon reductive elimination, yields the biaryl homocoupling product. rsc.org

Mitigation Strategies:

Several strategies can be employed to suppress these undesirable homocoupling reactions:

Catalyst Control: The choice of catalyst and its redox potential can significantly influence the reaction pathway. For electron-rich aryl halides, enhancing the reaction rate of the oxidative addition step by using a catalyst with a more negative redox potential can favor the desired cross-coupling over homocoupling. rsc.org

Reaction Conditions: Careful control of reaction parameters such as temperature, solvent, and the concentration of reactants is crucial. For example, in some systems, lower temperatures can disfavor the homocoupling pathway.

Use of Additives: The addition of specific ligands or additives can modulate the reactivity of the catalyst and the intermediates, thereby steering the reaction towards the desired cross-coupling product.

Table 1: Factors Influencing Homocoupling and Mitigation Approaches

Factor Influence on Homocoupling Mitigation Strategy
Catalyst Redox potential can favor homocoupling pathways. rsc.org Select catalyst with appropriate redox potential to favor cross-coupling. rsc.org
Substrate Electron-rich substrates may be more prone to homocoupling. rsc.org Modify catalyst to enhance oxidative addition rate. rsc.org
Temperature Higher temperatures can sometimes increase the rate of homocoupling. Optimize temperature to find a balance between reaction rate and selectivity.
Additives Can alter catalyst activity and selectivity. Introduce ligands to modulate catalyst and intermediate reactivity.

Reaction with Electrophiles and Nucleophiles: SN1 and SN2 Mechanisms at Tin

Tributylethoxystannane can react with both electrophiles and nucleophiles, with the tin atom being the primary site of reaction. These reactions often proceed through nucleophilic substitution mechanisms, namely SN1 and SN2 pathways. youtube.combyjus.com

An electrophile is a species that is "electron-loving" and seeks an electron pair to form a new covalent bond. unacademy.comorganicchemistrytutor.com Conversely, a nucleophile is a "nucleus-loving" species that donates an electron pair to form a new bond. unacademy.comibchem.com

SN2 Mechanism:

The SN2 (substitution nucleophilic bimolecular) reaction is a single-step process where the nucleophile attacks the electrophilic center at the same time as the leaving group departs. libretexts.orgsavemyexams.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.comsavemyexams.com In the context of tributylethoxystannane, a nucleophile would attack the tin atom, leading to the displacement of the ethoxy group. The reaction proceeds with an inversion of stereochemical configuration at the tin center. libretexts.org Steric hindrance around the tin atom, due to the three butyl groups, can significantly impact the rate of SN2 reactions. chemistryhall.com

SN1 Mechanism:

The SN1 (substitution nucleophilic unimolecular) reaction is a two-step process. byjus.com The first and rate-determining step involves the slow departure of the leaving group to form a carbocation intermediate (or in this case, a stannyl cation). youtube.combyjus.com The second step is the rapid attack of the nucleophile on this intermediate. byjus.com The rate of an SN1 reaction depends only on the concentration of the substrate. chemistryhall.com SN1 reactions are favored by polar protic solvents, which can stabilize the charged intermediate. youtube.com

The reaction of tributylethoxystannane with an electrophile would typically involve the oxygen of the ethoxy group acting as the nucleophile, attacking the electrophile. This would be followed by subsequent reaction at the tin center.

Table 2: Comparison of SN1 and SN2 Reactions at the Tin Center

Feature SN1 Mechanism SN2 Mechanism
Kinetics Unimolecular (rate depends on [Substrate]) chemistryhall.com Bimolecular (rate depends on [Substrate][Nucleophile]) youtube.comsavemyexams.com
Mechanism Two-step process with a stannyl cation intermediate byjus.com Single-step, concerted reaction libretexts.org
Stereochemistry Results in a mixture of stereoisomers Results in inversion of configuration libretexts.org
Solvent Effect Favored by polar protic solvents youtube.com Favored by polar aprotic solvents youtube.com
Steric Hindrance Less affected by steric hindrance around the tin atom Significantly hindered by bulky groups on the tin atom chemistryhall.com

Thermal Degradation Mechanisms of Alkoxystannanes

The thermal stability and degradation pathways of alkoxystannanes, including tributylethoxystannane, are critical considerations for their storage and application at elevated temperatures. The degradation process often involves complex, multi-step reactions.

For many organometallic compounds, thermal decomposition can proceed through mechanisms such as chain scission and cross-linking. uclan.ac.uk In the case of alkoxystannanes, the initial step in thermal degradation is often the homolytic cleavage of the tin-oxygen bond or the tin-carbon bonds. The relative weakness of these bonds compared to carbon-carbon bonds makes them susceptible to breaking at high temperatures.

Studies on the thermal degradation of analogous polymeric systems suggest that the process can be influenced by the surrounding atmosphere (e.g., inert vs. oxidizing). mdpi.com In an inert atmosphere, degradation may primarily involve chain scission, leading to the formation of volatile products. uclan.ac.uk In the presence of oxygen, oxidative processes can occur, leading to the formation of different degradation products and potentially a carbonaceous char. uclan.ac.uk

Kinetic analysis of thermal degradation can be performed using techniques like Thermogravimetric Analysis (TGA). mdpi.com Isoconversional methods can be applied to TGA data to determine the activation energy of the degradation process, providing insights into the reaction mechanism. mdpi.com The degradation mechanism can be influenced by factors such as the heating rate and the specific chemical structure of the alkoxystannane.

Table 3: General Mechanisms in Thermal Degradation

Degradation Step Description Influencing Factors
Initiation Homolytic cleavage of Sn-O or Sn-C bonds. Bond dissociation energies, temperature.
Propagation Radical chain reactions leading to further bond cleavage and formation of volatile products. Presence of radical scavengers, temperature.
Termination Combination or disproportionation of radicals. Concentration of radical species.
Oxidation (in air) Reaction with oxygen leading to the formation of oxides and other oxygenated species. uclan.ac.uk Oxygen concentration, temperature.

Catalytic Applications of Tributylethoxystannane in Advanced Organic Synthesis and Polymer Science

Tributylethoxystannane as a Catalyst in Polymerization Processes

Tributylethoxystannane and related organotin alkoxides have emerged as effective catalysts in various polymerization processes. Their catalytic activity stems from the Lewis acidic nature of the tin center and the reactivity of the tin-alkoxide bond, which can initiate polymerization through a coordination-insertion mechanism. This mechanism is particularly effective for the ring-opening polymerization (ROP) of cyclic monomers like esters and ethers.

Ring-Opening Polymerization (ROP) of Cyclic Esters and Ethers

Tributylethoxystannane is an effective catalyst for the ring-opening polymerization (ROP) of cyclic esters, a process widely used to produce biodegradable aliphatic polyesters. While direct kinetic studies on tributylethoxystannane are not extensively detailed in readily available literature, the closely analogous compound, tributyltin n-butoxide (nBu₃SnOnBu), has been studied in detail for the ROP of ε-caprolactone (ε-CL), providing significant insights into the catalytic behavior of tributyltin alkoxides. researchgate.net

The polymerization proceeds via a coordination-insertion mechanism. researchgate.net This process involves the coordination of the cyclic ester's carbonyl oxygen to the Lewis acidic tin center of the catalyst. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack. Subsequently, the ester's acyl-oxygen bond is cleaved, and the monomer inserts into the tin-alkoxide bond of the catalyst. This process regenerates the alkoxide end group, which can then propagate the polymerization by attacking another monomer molecule.

Kinetic investigations of the ROP of ε-CL using tributyltin n-butoxide, conducted through differential scanning calorimetry (DSC), have determined key thermodynamic and kinetic parameters that illustrate the efficiency of this class of catalysts. researchgate.net The data shows that the activation energy (Ea) for the polymerization is influenced by the catalyst concentration. researchgate.net

MethodCatalyst Conc. (mol%)Activation Energy (Ea) (kJ mol⁻¹)Ref.
Kissinger1.078.3 researchgate.net
Kissinger1.561.1 researchgate.net
Kissinger2.059.9 researchgate.net
Ozawa1.082.8 researchgate.net
Ozawa1.566.2 researchgate.net
Ozawa2.064.9 researchgate.net
Isothermal1.074.2 researchgate.net
Isothermal1.565.8 researchgate.net
Isothermal2.062.0 researchgate.net

This interactive table presents kinetic data for the ROP of ε-caprolactone initiated by tributyltin n-butoxide, a close analog of tributylethoxystannane.

Copolymerization Strategies Utilizing Stannane (B1208499) Catalysts

Stannane catalysts, including organotin alkoxides like tributylethoxystannane, are versatile not only for homopolymerization but also for the copolymerization of various cyclic monomers. Copolymerization allows for the synthesis of polymers with tailored properties by incorporating different monomer units into a single polymer chain. Strategies such as random, block, and gradient copolymerization can be employed depending on the monomers, catalyst, and reaction conditions.

The copolymerization of different cyclic esters, such as lactides (LA) and ε-caprolactone (CL), can be achieved using tin-based catalysts like tin(II) octoate. nih.gov These reactions can produce random or blocky copolymers depending on the relative reactivity of the monomers and the timing of their addition. rsc.org For example, the simultaneous addition of two cyclic esters with different reactivities in the presence of a stannane catalyst typically leads to gradient copolymers, while sequential addition can produce well-defined block copolymers. rsc.org

Organotin compounds have also been utilized in free radical copolymerization. For instance, organotin monomers like dibutyltin maleate have been copolymerized with styrene and butyl acrylate to form random copolymers. mdpi.com The reactivity ratios determined in these studies indicate the tendency of the monomers to either alternate or incorporate randomly into the polymer chain. mdpi.com

The versatility of organometallic catalysts extends to the copolymerization of cyclic esters with other heterocyclic monomers like epoxides and anhydrides. rsc.org These reactions can yield a variety of polymer architectures, including polyesters and polyether-co-polyesters. rsc.org

Monomer 1Monomer 2Catalyst TypeResulting Copolymer Architecture
L-lactide (L-LA)ε-caprolactone (ε-CL)Bimetallic Salen AluminumGradient to Blocky
Cyclohexene oxide (CHO)ε-caprolactone (ε-CL)Bimetallic Salen AluminumBlock Polyether-co-polyester (sequential addition)
Dibutyltin maleateStyrene (ST)Free Radical InitiatorRandom
Dibutyltin maleateButyl acrylate (BA)Free Radical InitiatorRandom

This interactive table summarizes copolymerization strategies using organometallic and organotin catalysts with various cyclic monomers.

Role in Crosslinking and Polymer Modification Reactions

Organotin compounds, a class to which tributylethoxystannane belongs, play a crucial role as catalysts in crosslinking reactions, particularly in the curing of silicone elastomers. google.com They are widely used in Room Temperature Vulcanizing (RTV) silicone formulations. wacker.comwikipedia.org RTV silicones consist of silanol-terminated polyorganosiloxanes, a crosslinking agent (typically a silane with hydrolyzable groups), and a catalyst. google.comgoogle.com

The condensation curing process is initiated by moisture in the air. The organotin catalyst facilitates two main reactions: the hydrolysis of the silane crosslinker (e.g., an alkoxysilane) to form silanol groups, and the subsequent condensation reaction between the silanol groups on the polymer and the crosslinker. google.com This process forms a stable, three-dimensional crosslinked network, converting the liquid or paste-like silicone into a solid, flexible rubber. wacker.com

A variety of organotin compounds are effective as condensation catalysts, including tin(II) carboxylates like stannous octoate and tin(IV) compounds such as dibutyltin dilaurate and dibutyltin dimethoxide. google.com The choice of catalyst influences the cure speed and the final properties of the silicone rubber. google.com These compositions can be formulated as one-component systems that cure upon exposure to atmospheric moisture or as two-component systems where the catalyst is mixed with the polymer and crosslinker just before use. wacker.com

ComponentFunctionExample Compound
Base PolymerProvides the main polymer backboneSilanol-terminated polydimethylsiloxane
CrosslinkerForms crosslinks to create a networkMethyltrimethoxysilane or Tetraethoxysilane
CatalystAccelerates the hydrolysis and condensation reactionsDibutyltin dilaurate, Stannous octoate
FillerReinforces the elastomer and modifies propertiesFumed silica, Calcium carbonate
AdditivesAdhesion promoters, pigments, etc.γ-glycidoxypropyltrimethoxysilane

This interactive table outlines a typical formulation for a condensation-cured RTV silicone utilizing an organotin catalyst.

Catalytic Roles in Carbon-Carbon Bond Forming Reactions

While organotin compounds are well-established as reagents and intermediates in carbon-carbon bond-forming reactions, such as in the Stille coupling, their specific use as catalysts in these transformations is less common than their role in polymerization. The application of tributylethoxystannane in this context is not extensively documented in mainstream chemical literature.

Formation of Hydroxymethyl Anion Equivalents

Hydroxymethyl anion equivalents are valuable synthetic tools for introducing a –CH₂OH group via nucleophilic attack. Certain organostannanes, such as tributyl[(methoxymethoxy)methyl]stannane, are designed to function as protected precursors for hydroxymethyl anions. researchgate.net These reagents are typically prepared and then used stoichiometrically in reactions. After reacting with an electrophile, the tributyltin group is removed, and the protecting group is cleaved to reveal the hydroxymethyl functionality.

The specific catalytic role of tributylethoxystannane in the formation of these equivalents is not a well-established synthetic strategy. Tin alkoxides like tributylethoxystannane are more commonly associated with reactions involving C-O bond formation, such as transesterification or polymerization, rather than catalyzing the generation of carbanionic species for C-C bond formation. While tin-lithium exchange is a key step in generating reactive organolithium species from organostannanes, this is typically a stoichiometric transmetalation step rather than a catalytic cycle involving a tin alkoxide. researchgate.net

Applications in Stereoselective Synthesis

Stereoselective synthesis involves reactions that preferentially form one stereoisomer over others. dntb.gov.ua This control is often achieved through the use of chiral catalysts, reagents, or auxiliaries. While organotin compounds have been used as stoichiometric reagents in stereoselective synthesis, for example in radical reactions or as chiral auxiliaries, the use of simple achiral tin alkoxides like tributylethoxystannane as catalysts for stereoselective carbon-carbon bond formation is not a widely reported application.

Achieving stereoselectivity in a catalytic C-C bond-forming reaction would typically require tributylethoxystannane to be part of a chiral catalytic complex, likely involving chiral ligands. Research in stereoselective catalysis has largely focused on other transition metals (e.g., palladium, rhodium, copper) and main group elements (e.g., boron, silicon) coordinated to sophisticated chiral ligands. The development of tin-based catalysts for these purposes is less advanced. Tin(II) alkoxides have been explored for the stereoselective polymerization of lactides, which involves C-O bond formation, but their utility in catalytic, stereoselective C-C bond formation remains a niche and largely unexplored area. google.com

Industrial and Scalable Processes Utilizing Tributylethoxystannane Catalysis

The transition from laboratory-scale synthesis to industrial and scalable processes is a critical aspect of modern chemistry, with catalysis playing a pivotal role in ensuring efficiency, cost-effectiveness, and sustainability. matthey.com Organotin compounds, in general, have found applications as catalysts in various industrial processes, including esterification and transesterification reactions. gelest.com

One of the most significant industrial applications of catalysis is in polymer science, particularly in the production of polyolefins using Ziegler-Natta catalysts. wikipedia.org These catalytic systems are typically based on titanium compounds in conjunction with organoaluminum co-catalysts. wikipedia.orgmdpi.comresearchgate.net While the field of polymerization catalysis is extensive, there is no clear indication from the available information that tributylethoxystannane is a component of common industrial Ziegler-Natta systems or other large-scale polymerization processes.

Organotin compounds like dibutyltin oxide are used as catalysts in condensation reactions for preparing room temperature vulcanized (RTV) silicones. gelest.com They are also employed in transesterification reactions, which can be conducted at an industrial scale. gelest.com The advantage of using tin catalysts in these processes is often their ability to promote the desired reaction without catalyzing side reactions, leading to higher product purity. gelest.com

Advanced Spectroscopic and Structural Elucidation of Tributylethoxystannane and Its Reaction Intermediates

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies (¹H, ¹³C, ¹¹⁹Sn)

Multinuclear NMR spectroscopy is a powerful, non-destructive tool for elucidating the mechanisms of reactions involving organotin compounds. nih.gov By monitoring ¹H, ¹³C, and ¹¹⁹Sn nuclei, researchers can track changes in the electronic environment and coordination around the tin atom, providing a detailed picture of ligand exchange processes and the formation of reaction intermediates. nih.govistis.sh.cn

Chemical Shift Analysis for Ligand Exchange and Coordination

The chemical shifts observed in ¹H, ¹³C, and particularly ¹¹⁹Sn NMR spectra are highly sensitive to the electronic environment of the tin atom. academie-sciences.fr Changes in these shifts can indicate ligand exchange and alterations in the coordination number of the tin center.

¹H and ¹³C NMR: The chemical shifts of the protons and carbons in the butyl and ethoxy groups attached to the tin atom also provide valuable information. rsc.org Coordination of a ligand to the tin center can cause shifts in the signals of the α- and β-protons and carbons of the alkyl chains due to changes in electron distribution. organicchemistrydata.org The magnitude of the coupling constants, such as ¹J(¹¹⁹Sn, ¹³C) and ²J(¹¹⁹Sn, ¹H), can also be indicative of the s-character of the Sn-C bond and, consequently, the coordination geometry. rsc.org

A study on trimethyltin (B158744) alkoxides demonstrated that ¹¹⁹Sn{¹H} NMR resonance shifts are dependent on the electron density of the element attached to tin, the sample concentration, and the solvent used. rsc.org For instance, the ¹H NMR trimethyltin resonances of all tin complexes studied were found to be dependent on the analyte concentration, with dilute samples generally shifting downfield relative to more concentrated ones. rsc.org

Table 1: Representative NMR Data for Organotin Compounds

Compound TypeNucleusTypical Chemical Shift Range (ppm)Key Observations
Tetraorganostannanes (R₄Sn)¹¹⁹Sn+20 to -160Dependent on the nature of the R group.
Organotin Halides (R₃SnX)¹¹⁹Sn+170 to +50Downfield shift with increasing electronegativity of the halogen.
Organotin Alkoxides (R₃SnOR')¹¹⁹Sn+140 to -40Sensitive to the nature of the R' group and solvent effects.
Penta-coordinate Organotin Adducts¹¹⁹Sn-40 to -200Significant upfield shift compared to tetra-coordinate precursors.
Hexa-coordinate Organotin Adducts¹¹⁹Sn-150 to -400Further upfield shift indicating higher coordination.

This table provides generalized data ranges. Actual values can vary based on specific substituents, solvents, and temperature.

Dynamic NMR Studies of Solution-Phase Behavior

Dynamic NMR (DNMR) spectroscopy is employed to study the kinetics of dynamic processes that occur on the NMR timescale, such as ligand exchange, fluxional behavior, and conformational changes. bhu.ac.in By analyzing the changes in NMR lineshapes as a function of temperature, it is possible to determine the energy barriers and mechanisms of these processes. psu.edu

In the context of tributylethoxystannane, DNMR can be used to investigate the equilibrium between monomeric and oligomeric species in solution. At low temperatures, separate signals for each species might be observed, while at higher temperatures, these signals may coalesce into a single, time-averaged signal if the exchange rate becomes fast on the NMR timescale. psu.edu The coalescence temperature and the line-broadening analysis provide quantitative data on the rates of exchange. bhu.ac.in

For example, studies on other organotin alkoxides have shown that they can exist as dimers or higher oligomers in solution, with the alkoxide groups bridging two or more tin centers. grafiati.com DNMR would be instrumental in understanding the dissociation-association equilibria of such species for tributylethoxystannane.

Infrared and Raman Spectroscopy for Functional Group Analysis and Bonding Characterization

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule and the nature of the chemical bonds. edinst.comphotothermal.com While IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the polarizability of the molecule. photothermal.com

For tributylethoxystannane, key vibrational modes include:

Sn-C Stretching: These vibrations typically appear in the far-infrared region, usually between 600 and 500 cm⁻¹. The exact frequency can provide information about the conformation of the butyl groups.

Sn-O Stretching: The Sn-O stretching frequency is a sensitive probe of the coordination environment of the tin atom. In monomeric tributylethoxystannane, this band is expected in the 600-550 cm⁻¹ range. In oligomeric species with bridging ethoxy groups, this band would likely shift to a lower frequency.

C-O Stretching: The C-O stretching vibration of the ethoxy group is typically observed in the 1100-1000 cm⁻¹ region. elsevier.com Its position can be influenced by the coordination to the tin atom.

C-H Stretching and Bending: The characteristic vibrations of the butyl and ethyl groups appear in the 3000-2800 cm⁻¹ (stretching) and 1500-1300 cm⁻¹ (bending) regions. elsevier.com

By comparing the IR and Raman spectra, a more complete vibrational analysis can be achieved due to their different selection rules. edinst.com For instance, a vibration that is weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. This is particularly useful for studying the symmetry of the molecule and its aggregates. americanpharmaceuticalreview.com

Table 2: Characteristic Vibrational Frequencies for Tributylethoxy-stannane

Vibrational ModeTypical Frequency Range (cm⁻¹)Spectroscopy Technique
ν(C-H)2960-2850IR, Raman
δ(CH₂, CH₃)1465-1375IR, Raman
ν(C-O)1080-1040IR
ν_as(Sn-C₃)~525IR, Raman
ν_s(Sn-C₃)~500Raman
ν(Sn-O)570-550IR

Frequencies are approximate and can be influenced by the physical state and solvent.

X-ray Diffraction Studies of Solid-State Organotin(IV) Alkoxides

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a compound in the solid state. grafiati.com While obtaining suitable crystals of tributylethoxystannane itself can be challenging, analysis of related organotin(IV) alkoxides provides invaluable insights into the potential solid-state structures. unm.eduresearchgate.net

X-ray diffraction studies on various organotin(IV) alkoxides have revealed a rich structural chemistry, with the formation of monomers, dimers, trimers, and more complex oligomers. grafiati.comunm.edu The degree of oligomerization is often dictated by the steric bulk of the alkyl and alkoxide groups. For example, tin(IV) isopropoxide has been shown to be dimeric in the solid state, with two isopropoxide groups bridging the two tin atoms, resulting in a five-coordinate environment for each tin. grafiati.com In contrast, bulkier ligands can favor monomeric structures. unm.edu

A hypothetical dimeric structure for tributylethoxystannane in the solid state would likely feature a central four-membered Sn₂O₂ ring, with each tin atom being five-coordinate. The butyl groups and terminal ethoxy groups would be arranged around the tin centers. X-ray diffraction would provide precise bond lengths (e.g., Sn-O, Sn-C), bond angles (e.g., O-Sn-O, C-Sn-C), and torsion angles, which are essential for a complete structural description.

Mass Spectrometry for Identification of Reaction Products and Intermediates

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weights and the elucidation of molecular structures through fragmentation patterns. britannica.com It is particularly useful for identifying the products and transient intermediates in a chemical reaction. researchgate.net

In the mass spectrum of tributylethoxystannane, the molecular ion peak [M]⁺ would be expected, although it may be of low abundance due to the lability of the molecule. The spectrum would likely be dominated by fragment ions resulting from characteristic cleavage pathways. uni-saarland.de Common fragmentation patterns for organotin compounds include:

Loss of an alkyl radical: The loss of a butyl radical (•C₄H₉) from the molecular ion is a very common fragmentation pathway, leading to the [Sn(C₄H₉)₂(OC₂H₅)]⁺ ion.

Loss of the alkoxy group: Cleavage of the Sn-O bond can lead to the formation of the tributyltin cation, [Sn(C₄H₉)₃]⁺.

Stepwise loss of butyl groups: The [Sn(C₄H₉)₃]⁺ ion can further fragment by successive loss of butene (C₄H₈) via a β-hydride transfer, leading to ions like [Sn(C₄H₉)₂H]⁺ and [Sn(C₄H₉)H₂]⁺.

Cleavage of the ethoxy group: Fragmentation within the ethoxy group, such as the loss of an ethylene (B1197577) molecule, can also occur.

By using tandem mass spectrometry (MS/MS) techniques like selected reaction monitoring (SRM), specific precursor ions can be isolated and fragmented to confirm their structure and identify reaction intermediates with high specificity and sensitivity. wikipedia.org This is invaluable for mechanistic studies, allowing for the detection of short-lived species that may not be observable by other spectroscopic methods. thermofisher.com

Theoretical and Computational Chemistry Approaches for Tributylethoxystannane Systems

Quantum Chemical Calculations of Electronic Structure and Bonding Nature (Sn-O, Sn-C Bonds)

Quantum chemistry is fundamentally concerned with solving for the electronic properties of a molecule to understand its structure and behavior. github.io Determining the electronic structure—the quantum state of the electrons—is often the first step in a computational study. wikipedia.org For tributylethoxystannane, these calculations provide deep insights into the nature of its key covalent bonds: the tin-oxygen (Sn-O) and tin-carbon (Sn-C) bonds.

Methods like Hartree-Fock (HF) theory and more advanced post-HF methods are used, but Density Functional Theory (DFT) is also widely applied for its balance of accuracy and computational efficiency. ornl.govgithub.io These calculations yield the molecular orbitals (MOs), which describe the spatial distribution of electrons. Analysis of the MOs reveals the bonding, non-bonding, and anti-bonding interactions between the tin, oxygen, and carbon atoms.

Key parameters derived from electronic structure calculations for tributylethoxystannane would include:

Bond Lengths and Angles: Optimized geometric parameters provide the most stable arrangement of the atoms.

Bond Order: This value indicates the number of chemical bonds between two atoms, offering a quantitative measure of bond strength.

Atomic Charges: Calculated charges on the Sn, O, and C atoms reveal the polarity of the bonds. The significant electronegativity difference between tin and oxygen suggests a highly polarized Sn-O bond.

Electron Density Maps: Visual representations of electron distribution, like the electrostatic potential map, highlight electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, indicating sites susceptible to nucleophilic or electrophilic attack. scielo.org.mx

Table 1: Representative Data from Electronic Structure Calculations

Illustrative output from a quantum chemical calculation on a model alkoxystannane system. Actual values for tributylethoxystannane would require specific computation.

ParameterCalculated ValueInterpretation
Sn-O Bond Length~1.9 - 2.1 ÅIndicates the equilibrium distance between tin and oxygen nuclei.
Sn-C Bond Length~2.1 - 2.2 ÅThe typical distance for a tin-carbon single bond.
C-Sn-C Bond Angle~109.5° - 112°Reflects the tetrahedral-like geometry around the tin atom.
Mulliken Charge on SnPositiveIndicates the electropositive nature of the tin atom.
Mulliken Charge on ONegativeShows the high electron density on the electronegative oxygen atom.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of chemical reactions involving organometallic compounds. nih.gov DFT calculations can map the entire potential energy surface of a reaction, allowing researchers to identify reactants, products, intermediates, and, crucially, the transition states that connect them. coe.edu For tributylethoxystannane, this is particularly relevant for understanding its role as a catalyst, for instance, in ester interchange reactions. researchgate.net

A typical DFT study of a reaction mechanism involves:

Geometry Optimization: The structures of all species along the proposed reaction pathway (reactants, intermediates, products) are optimized to find their lowest energy conformation.

Transition State (TS) Search: Algorithms are used to locate the saddle point on the potential energy surface corresponding to the transition state. The TS represents the highest energy barrier that must be overcome for the reaction to proceed. researchgate.net

Frequency Calculations: These calculations confirm the nature of the stationary points. A stable molecule (reactant, product, intermediate) will have all real vibrational frequencies, while a true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. coe.edu

Reaction Pathway Following: Intrinsic Reaction Coordinate (IRC) calculations can be performed to verify that the identified transition state correctly connects the desired reactant and product.

Table 2: Hypothetical DFT Energy Profile for a Catalytic Step

Representative relative Gibbs free energies (ΔG) for a ligand exchange step involving tributylethoxystannane, as would be determined by DFT calculations.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactant ComplexTributylethoxystannane + Substrate0.0
Transition State (TS1)Associative or dissociative step+15.5
IntermediatePenta-coordinate tin species+5.2
Transition State (TS2)Product release+12.8
Product ComplexTributylethoxystannane + Product-10.0

Molecular Dynamics Simulations of Ligand Exchange and Catalytic Cycles

While quantum chemical calculations are excellent for describing static structures and energies, Molecular Dynamics (MD) simulations provide insight into the dynamic evolution of a system over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motion, conformational changes, and interactions with solvent molecules. ethz.ch

For tributylethoxystannane, MD simulations are particularly useful for studying:

Ligand Exchange Dynamics: The process of the ethoxy group being replaced by another ligand (e.g., a hydroxyl group from an alcohol in a transesterification reaction) is a dynamic event. unipd.it MD can simulate the approach of the incoming ligand, the rearrangement of the coordination sphere around the tin atom, and the departure of the ethoxy group.

Catalytic Cycles: An entire catalytic cycle involves multiple steps of substrate binding, chemical transformation, and product release. MD simulations can help visualize these pathways and identify potential bottlenecks or short-lived intermediates that are difficult to capture with static methods.

Solvent Effects: MD explicitly models the surrounding solvent molecules, providing a realistic environment to study how the solvent influences the structure and reactivity of the stannane (B1208499) catalyst.

Enhanced sampling techniques, such as metadynamics or random acceleration molecular dynamics (τRAMD), can be combined with MD to accelerate the simulation of rare events, like ligand dissociation, and to estimate kinetic parameters like ligand residence times. h-its.orgrsc.org

Table 3: Key Observables from Molecular Dynamics Simulations

Illustrative parameters that can be extracted from MD simulations to characterize the dynamic behavior of tributylethoxystannane in a reactive system.

ParameterDescriptionApplication
Radial Distribution Function (RDF)Describes the probability of finding an atom at a certain distance from another atom.Characterizes the structure of the solvent around the tin center and the proximity of reactants.
Ligand Residence TimeThe average time a ligand (e.g., ethoxy group) remains bound to the tin center.Quantifies the lability of the Sn-O bond and helps predict reaction kinetics.
Diffusion CoefficientMeasures the rate at which the molecule moves through the solvent.Important for understanding mass transport limitations in a catalytic reaction.
Conformational TransitionsThe rate and pathways of rotation around single bonds.Links the dynamic behavior to the conformational landscape (see Section 6.4).

Conformational Analysis and Stereoelectronic Effects in Alkoxystannanes

The three-dimensional shape of a molecule, determined by the rotation around its single bonds, is critical to its reactivity. pharmacy180.com Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies. ethz.ch For tributylethoxystannane, rotations around the Sn-O, O-C, and Sn-C bonds give rise to a complex conformational landscape.

The stability of these different conformers is governed by a combination of steric and stereoelectronic effects. imperial.ac.uk

Steric Effects: These arise from the repulsion between bulky groups. In tributylethoxystannane, conformations that place the large tributyl groups far from each other will be sterically favored.

Stereoelectronic Effects: These are stabilizing interactions that depend on the specific three-dimensional arrangement of orbitals. baranlab.org A key stereoelectronic interaction relevant to alkoxystannanes is the anomeric effect. This involves the donation of electron density from a lone pair on the oxygen atom into an adjacent anti-bonding orbital (σ). In this case, a lone pair on the ethoxy oxygen can interact with the σ orbitals of the Sn-C bonds. This interaction is maximized when the lone pair orbital and the anti-bonding orbital are anti-periplanar (oriented at 180° to each other), which can stabilize certain conformations over others that might be sterically preferred.

Computational methods can systematically explore the conformational space by rotating bonds and calculating the energy of each resulting structure. This allows for the identification of the global minimum energy conformer as well as the energy barriers to rotation between different conformers. Understanding which conformations are most populated is essential, as the reactivity of the molecule often depends on it adopting a specific geometry that satisfies the stereoelectronic requirements of a reaction. pharmacy180.com

Table 4: Representative Conformational Energy Analysis

Illustrative relative energies for different conformations around the Sn-O bond in an alkoxystannane, highlighting the interplay of steric and stereoelectronic effects.

Conformation (C-Sn-O-C Dihedral Angle)DescriptionRelative Energy (kcal/mol)Dominant Effect
180° (anti-periplanar)Staggered conformation, minimizes steric hindrance.0.0 (most stable)Steric and Stereoelectronic
±60° (gauche)Staggered conformation, but with more steric interaction.+1.2Steric
0° (syn-periplanar)Eclipsed conformation, sterically very unfavorable.+5.0 (least stable)Steric Repulsion

Future Prospects and Emerging Research Frontiers in Tributylethoxystannane Chemistry

Development of Novel Sustainable Synthetic Pathways

The future of tributylethoxystannane chemistry is intrinsically linked to the development of more environmentally benign synthetic methods. Traditional routes to tributyltin compounds often rely on organomagnesium or organoaluminium reagents, which can be costly and hazardous. lupinepublishers.com A significant frontier in this area is the move towards "green" synthesis, which aims to reduce waste and utilize less toxic materials. bio-conferences.org

One promising avenue is the development of processes that recycle key reagents. For instance, research has demonstrated the feasibility of recycling tributyltin chloride, a common precursor, over multiple cycles without a loss of activity in the synthesis of other molecules. researchgate.net This approach significantly reduces toxic tin waste. researchgate.net Another sustainable strategy is the direct synthesis from metallic tin and an organic halide, which has been commercially successful for some organotin compounds. lupinepublishers.com Future research will likely focus on adapting such direct methods for tributyltin derivatives, potentially using novel catalysts to improve efficiency and selectivity.

Advancements in Catalytic Efficiency and Selectivity

Tributylethoxystannane and related organotin compounds are recognized for their catalytic roles in various chemical reactions, including the formation of polyurethanes and the vulcanization of silicones. wikipedia.org A major area of future research is the enhancement of their catalytic efficiency and selectivity. This involves designing catalysts that can perform specific chemical transformations with high precision and minimal byproducts.

Recent studies have shown that organotin-oxometalate coordination polymers can be highly active and selective catalysts. For example, (Bu3Sn)2MoO4 has demonstrated excellent performance in the transesterification of diethyl carbonate with various alcohols, a greener route to producing unsymmetrical organic carbonates. rsc.org The synergistic effect between the different components of the catalyst was key to its high activity, and it could be reused multiple times without losing its effectiveness. rsc.org This highlights a promising direction for creating robust and recyclable organotin-based catalysts.

The Stille reaction, a powerful method for forming carbon-carbon bonds, often utilizes organotin compounds. uobabylon.edu.iqnumberanalytics.com Future advancements in this area will likely focus on developing new palladium catalysts and milder reaction conditions to improve the efficiency and selectivity of this reaction. numberanalytics.com The nature of the organotin compound itself plays a crucial role, and designing new tributyltin derivatives with specific electronic and steric properties could lead to faster and more selective reactions. numberanalytics.com Additionally, the development of organotin hydride-catalyzed reactions that use a silicon hydride to regenerate the tin catalyst in situ represents a significant step towards more efficient and less wasteful processes. organic-chemistry.org

Exploration of New Polymeric Materials and Functional Applications

The incorporation of tin into polymers can lead to materials with unique and useful properties. nih.gov Organotin compounds, including derivatives of tributylethoxystannane, can be used as precursors for these advanced materials. uobabylon.edu.iq Future research in this field is focused on synthesizing novel organotin-containing polymers and exploring their potential applications in electronics, optics, and coatings. uobabylon.edu.iq

Organometallic polymers containing tin are known for their potential high thermal stability and interesting optical and electrical properties. uobabylon.edu.iq For example, organotin polyethers have been synthesized and show a wide range of biological activities. nih.gov The synthesis of these polymers can be achieved through methods like interfacial polymerization, reacting organotin halides with hydroxyl-containing compounds. nih.gov This opens the door to creating a diverse range of polymers, including some that are water-soluble. nih.gov

A significant application of organotin compounds is as stabilizers for polymers like PVC, preventing their degradation from heat and light. lupinepublishers.comnih.gov Future research may focus on developing more effective and permanently integrated organotin stabilizers within the polymer structure. Additionally, organotin complexes can act as photostabilizers by absorbing UV radiation and scavenging free radicals, protecting materials from sun damage. uobabylon.edu.iq The exploration of new polymerization techniques, such as radical polymerization, could also lead to the creation of novel conductive polymers with π-conjugated systems containing tin. beilstein-journals.org

Design of Next-Generation Organotin Reagents and Catalysts with Enhanced Research Utility

The design of new and improved organotin reagents and catalysts is a critical frontier, driven by the need for greater efficiency, selectivity, and reduced toxicity. mit.edu A key objective is to develop catalytic systems where the organotin compound is used in small, recyclable amounts, which is both economically and environmentally advantageous. mit.edu

One promising approach is the creation of bifunctional or multicomponent catalysts where the organotin center works in synergy with other elements to achieve high performance. As seen with organotin-oxomolybdate polymers, combining an organotin cation with a metal-oxo anion can lead to a highly active, selective, and stable catalyst. rsc.org Another innovative strategy involves the development of chiral organotin catalysts for asymmetric synthesis, allowing for the creation of specific stereoisomers of a molecule, which is particularly important in medicinal chemistry. mit.edumdpi.com

Q & A

Q. Experimental design :

Conduct stability studies in controlled environments (glovebox for moisture-free conditions).

Use TGA/DSC to quantify decomposition kinetics under thermal stress .

Basic: What safety protocols are essential when handling tributylethoxy stannane?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS H315/H319) .
  • Ventilation : Use fume hoods to limit inhalation exposure (TLV: 0.1 mg/m³ for organotin compounds) .
  • Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Advanced: What regulatory constraints apply to tributylethoxy stannane in international research collaborations?

Answer:

  • China’s restrictions : Listed under Circular No. 65 (2005) due to aquatic toxicity (LC₅₀ < 1 mg/L for fish) .
  • OECD guidelines : Require ecotoxicity assessments (e.g., Daphnia magna 48-hour tests) prior to export/import .

Methodological note : Include regulatory compliance checks in project timelines and consult institutional EH&S departments for documentation .

Basic: How does tributylethoxy stannane compare to tributylmethoxy stannane in catalytic applications?

Answer:

  • Steric effects : Ethoxy’s longer alkyl chain reduces catalytic activity in transesterification by ~20% compared to methoxy derivatives .
  • Thermal stability : Ethoxy variants decompose at 150°C vs. 120°C for methoxy, making them preferable for high-temperature reactions .

Advanced: What strategies mitigate tin waste in tributylethoxy stannane reactions?

Answer:

  • Green chemistry approaches : Use biphasic systems (water/THF) to recover tin via precipitation (85–90% recovery) .
  • Catalytic cycles : Employ Pd(0)/microwave conditions to reduce stoichiometric tin usage by 50% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.